molecular formula C20H19N3O2S B2724639 4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896027-34-2

4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2724639
CAS No.: 896027-34-2
M. Wt: 365.45
InChI Key: ZYKLROTUAQGSDM-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation of the oxadiazole ring with a tetrahydronaphthalene derivative.

    Attachment of the Benzamide Group: The final step is the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form a dihydro-oxadiazole derivative.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydro-oxadiazole derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
  • 4-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]aniline

Uniqueness

4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)18(24)21-20-23-22-19(25-20)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKLROTUAQGSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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